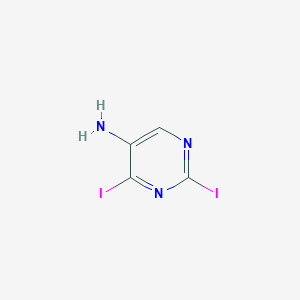

2,4-Diiodopyrimidin-5-amine

Descripción

2,4-Diiodopyrimidin-5-amine (CAS 1201924-57-3) is a halogenated pyrimidine derivative characterized by iodine atoms at positions 2 and 4 of the pyrimidine ring and an amino group at position 3. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. Its synthesis typically involves iodination of precursor pyrimidines, though specific protocols are less documented compared to chloro- or fluoro-analogues.

Propiedades

Fórmula molecular |

C4H3I2N3 |

|---|---|

Peso molecular |

346.90 g/mol |

Nombre IUPAC |

2,4-diiodopyrimidin-5-amine |

InChI |

InChI=1S/C4H3I2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2 |

Clave InChI |

NYOKUDOQNJBYKZ-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=NC(=N1)I)I)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional distinctions between 2,4-diiodopyrimidin-5-amine and related pyrimidine derivatives are critical for understanding its applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Halogen vs. Alkyl/Methoxy Substitutions :

- Iodine substituents (as in 2,4-diiodo and 4,6-diiodo derivatives) enhance molecular weight and polarizability compared to chloro or methoxy groups. This impacts solubility and biological activity. For instance, iodine’s larger atomic radius facilitates halogen bonding, critical in protein-ligand interactions .

- Methyl and methoxy groups (e.g., in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) increase lipophilicity, improving membrane permeability in drug candidates .

Positional Isomerism :

- The placement of substituents significantly affects reactivity. For example, 5-iodopyrimidin-2-amine (iodine at position 5) exhibits distinct hydrogen-bonding patterns compared to 2,4-diiodopyrimidin-5-amine, altering its crystal packing and coordination chemistry .

Biological Activity :

- Chlorinated derivatives like 4,6-dichloro-2-methylpyrimidin-5-amine are precursors to antihypertensive agents, leveraging chlorine’s electronegativity for covalent interactions with biological targets .

- Iodinated pyrimidines, such as 2,4-diiodopyrimidin-5-amine, show promise in anticancer research due to their ability to disrupt DNA synthesis via halogen-mediated intercalation .

Safety and Handling :

- 4,6-Diiodopyrimidin-5-amine requires stringent safety protocols (e.g., artificial respiration if inhaled), highlighting the toxicity risks associated with diiodo compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.